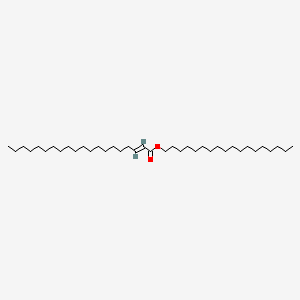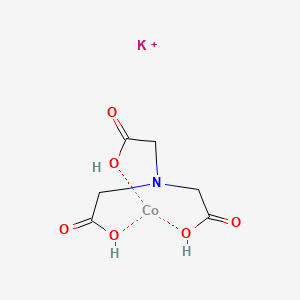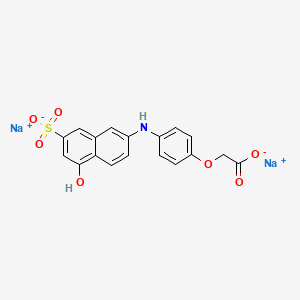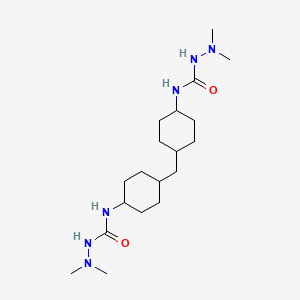
3-Methoxy-2-phenyl-1H-naphtho(2,1,8-mna)xanthen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Méthodes De Préparation
The synthetic routes and reaction conditions for the preparation of (+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride involve several steps. Typically, the synthesis starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions to form the final product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
(+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of (+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .
Comparaison Avec Des Composés Similaires
(+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride can be compared with other similar compounds, such as:
- (10,11-dihydro-5-methyl-5H-dibenzo [a,d]cyclohepten-5,10-diyl)ammonium hydrogen [S- (R,R)]-2,3-bis (p-toluoyloxy)succinate**
- (1α,2β,5β)-2- (isopropyl)-5-methylcyclohexyl acetate
- 1,2,3,4,4a,9-hexahydro-2-methyldibenzo [c,f]pyrimido [1,6-a]azepine fumarate
These compounds share similar structural features and chemical properties but differ in their specific molecular configurations and biological activities. The uniqueness of (+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride lies in its specific molecular structure and the particular effects it exerts on its targets .
Propriétés
Numéro CAS |
34453-37-7 |
|---|---|
Formule moléculaire |
C26H16O3 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
13-methoxy-14-phenyl-8-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,13,16(20),17-nonaen-15-one |
InChI |
InChI=1S/C26H16O3/c1-28-26-19-13-14-21-24-17(16-9-5-6-10-20(16)29-21)11-12-18(23(19)24)25(27)22(26)15-7-3-2-4-8-15/h2-14H,1H3 |
Clé InChI |
PFGQZNOSVXTBFR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)C2=C3C1=CC=C4C3=C(C=C2)C5=CC=CC=C5O4)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)



